molecular formula C19H17NO3 B4405434 1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone

1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone

Cat. No.: B4405434
M. Wt: 307.3 g/mol
InChI Key: AGQOMHGGLIZFNG-UHFFFAOYSA-N
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Description

1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone is an organic compound that features a quinoline moiety linked to a phenyl ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Etherification: The quinoline derivative is then reacted with ethylene glycol to form the ethoxy bridge.

    Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of the phenyl ring with ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The ethoxy bridge can be targeted in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

    Nitration: Nitro derivatives of the phenyl ring.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated phenyl derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone depends on its application:

    Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.

    Fluorescent Probe: The quinoline moiety can intercalate with DNA, allowing for fluorescence-based detection.

    Organic Electronics: The compound’s electronic properties enable it to function as a charge transport material in OLEDs.

Comparison with Similar Compounds

Similar Compounds

    1-{3-methoxy-4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone: Similar structure but with a methoxy group instead of a hydrogen on the phenyl ring.

    1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone is unique due to its specific combination of a quinoline moiety and an ethanone group, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe.

Properties

IUPAC Name

1-[4-(2-quinolin-8-yloxyethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14(21)15-7-9-17(10-8-15)22-12-13-23-18-6-2-4-16-5-3-11-20-19(16)18/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQOMHGGLIZFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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